molecular formula C11H16N2 B1636300 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine CAS No. 881040-09-1

3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine

Cat. No.: B1636300
CAS No.: 881040-09-1
M. Wt: 176.26 g/mol
InChI Key: UQXWAABBOJXAOI-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position and a pyrrolidin-2-ylmethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine typically involves the reaction of 3-methylpyridine with pyrrolidine under specific conditions. One common method is the alkylation of 3-methylpyridine with pyrrolidine using a suitable alkylating agent such as methyl iodide or methyl bromide. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-2

Properties

IUPAC Name

3-methyl-2-(pyrrolidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-4-2-7-13-11(9)8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXWAABBOJXAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine
Reactant of Route 2
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3-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine
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Reactant of Route 6
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